(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or amines.
Introduction of the Dimethoxyphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, materials, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound could influence biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid: can be compared with other pyrrolidine derivatives, such as:
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCOZZIPXDYED-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2CNC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376090 |
Source
|
Record name | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049980-06-4 |
Source
|
Record name | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.